![molecular formula C24H25N3O4 B5328148 N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5328148.png)
N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide
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Overview
Description
N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a furan ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The methoxyphenyl-substituted piperazine and the furan ring are coupled together using a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.
Mechanism of Action
The mechanism of action of N2-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
N~2~-(5-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylphenyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-6-18(16-21(17)25-23(28)22-4-3-15-31-22)24(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZBCYFPJWGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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